1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition, as thioureas are known to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes. The thiourea group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea include other thioureas with different substituents on the aromatic rings. For example:
- 1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)thiourea
- 1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea These compounds share similar chemical properties but may have different biological activities or applications due to the variations in their structures. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-5-4-6-12(9-11)17-16(21)18-14-10-13(19-2)7-8-15(14)20-3/h4-10H,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDZJJVWIADRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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